molecular formula C10H6ClF3N4 B2607932 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine CAS No. 339010-54-7

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine

Cat. No.: B2607932
CAS No.: 339010-54-7
M. Wt: 274.63
InChI Key: QONSTICETYKNTD-UHFFFAOYSA-N
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Description

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a chloro and trifluoromethyl group, and a pyrimidine ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)pyridine and 2-aminopyrimidine.

    Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

    Coupling Reaction: The key step involves the coupling of the pyridine and pyrimidine rings through a nucleophilic substitution reaction, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinyl-pyrimidine derivatives.

Scientific Research Applications

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for designing inhibitors of specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A similar compound with a pyridine ring substituted with chloro and trifluoromethyl groups.

    2-Chloro-5-(trifluoromethyl)pyridine: Another related compound used in organic synthesis and as an intermediate in the production of various chemicals.

Uniqueness

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine is unique due to its dual ring structure, combining both pyridine and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C8H4ClF3N2
  • Molecular Weight : 220.58 g/mol
  • CAS Number : 157764-10-8

The biological activity of this compound primarily revolves around its interaction with various molecular targets, particularly in the context of kinase inhibition and cellular signaling pathways.

  • Kinase Inhibition : Studies have shown that compounds containing trifluoromethyl groups, similar to this compound, often exhibit potent inhibition of specific kinases. For instance, the presence of trifluoromethyl enhances binding affinity and selectivity towards targets such as PI5P4Kγ and other protein kinases, which are crucial in regulating cell proliferation and survival .
  • Cellular Signaling : This compound may also influence cellular signaling pathways by modulating calcium release and activating various protein kinases. These actions can lead to apoptosis in cancer cells or modulation of immune responses .

Pharmacological Activity

The pharmacological profile of this compound indicates potential applications in treating various diseases:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its effects on specific kinases involved in tumor growth . For example, it has been reported to induce apoptosis in BCR-ABL-expressing cells by blocking cell cycle progression .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may penetrate the blood-brain barrier and exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Inhibition of BCR-ABL Kinase : In a study evaluating various kinase inhibitors, compounds structurally related to this compound demonstrated IC50 values in the low nanomolar range against BCR-ABL, indicating strong inhibitory effects .
  • Selectivity Profiles : Another investigation assessed the selectivity of similar compounds against a panel of protein kinases. The results indicated that certain derivatives exhibited significant selectivity for their target kinases while sparing others, which is critical for reducing off-target effects in therapeutic applications .

Data Tables

Property Value
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
CAS Number157764-10-8
Anticancer IC50 (BCR-ABL)Low nM
Neuroprotective PotentialYes

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4/c11-7-1-6(10(12,13)14)4-16-8(7)5-2-17-9(15)18-3-5/h1-4H,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONSTICETYKNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CN=C(N=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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